molecular formula C8H5ClF3NO2 B13682490 N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride

Cat. No.: B13682490
M. Wt: 239.58 g/mol
InChI Key: ARLPSFJRXOQYDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation Reactions: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride can be compared with other similar compounds, such as:

    N-hydroxy-4-methoxybenzimidoyl chloride: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and biological properties.

    N-hydroxy-4-chlorobenzimidoyl chloride:

    N-hydroxy-4-nitrobenzimidoyl chloride: The nitro group significantly changes the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H

InChI Key

ARLPSFJRXOQYDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F

Origin of Product

United States

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